molecular formula C12H13BrClFN2O B13337982 (R)-9-Bromo-8-chloro-10-fluoro-1,2,3,4,12,12a-hexahydro-6H-benzo[f]pyrazino[2,1-c][1,4]oxazepine

(R)-9-Bromo-8-chloro-10-fluoro-1,2,3,4,12,12a-hexahydro-6H-benzo[f]pyrazino[2,1-c][1,4]oxazepine

Cat. No.: B13337982
M. Wt: 335.60 g/mol
InChI Key: PFBLLHZEECPMIU-MRVPVSSYSA-N
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Description

®-9-Bromo-8-chloro-10-fluoro-1,2,3,4,12,12a-hexahydro-6H-benzo[f]pyrazino[2,1-c][1,4]oxazepine is a complex heterocyclic compound. This compound belongs to the class of oxazepines, which are seven-membered heterocycles containing nitrogen and oxygen atoms. Oxazepines and their derivatives have been studied for their diverse pharmacological activities, including antipsychotic, antidepressant, and analgesic properties .

Preparation Methods

The synthesis of ®-9-Bromo-8-chloro-10-fluoro-1,2,3,4,12,12a-hexahydro-6H-benzo[f]pyrazino[2,1-c][1,4]oxazepine can be achieved through various synthetic routes. One common method involves the cyclocondensation of substituted 2-aminophenols with substituted 2-halobenzaldehydes under basic conditions . Another approach is the use of copper-catalyzed C-N and C-O coupling reactions involving 2-halophenols and 2-(2-halophenyl)-1H-indoles . These methods offer high yields and regioselectivity, making them attractive for practical applications.

Chemical Reactions Analysis

This compound undergoes several types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce reduced derivatives with altered functional groups.

Mechanism of Action

The mechanism of action of ®-9-Bromo-8-chloro-10-fluoro-1,2,3,4,12,12a-hexahydro-6H-benzo[f]pyrazino[2,1-c][1,4]oxazepine involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to and modulating the activity of certain receptors, such as dopamine and serotonin receptors . This modulation leads to changes in neurotransmitter levels and neuronal activity, resulting in its pharmacological effects.

Comparison with Similar Compounds

Similar compounds to ®-9-Bromo-8-chloro-10-fluoro-1,2,3,4,12,12a-hexahydro-6H-benzo[f]pyrazino[2,1-c][1,4]oxazepine include other oxazepine derivatives such as:

The uniqueness of ®-9-Bromo-8-chloro-10-fluoro-1,2,3,4,12,12a-hexahydro-6H-benzo[f]pyrazino[2,1-c][1,4]oxazepine lies in its specific substitution pattern and the resulting pharmacological profile, which may offer advantages over other similar compounds in terms of efficacy and safety.

Properties

Molecular Formula

C12H13BrClFN2O

Molecular Weight

335.60 g/mol

IUPAC Name

(4aR)-8-bromo-9-chloro-7-fluoro-2,3,4,4a,5,11-hexahydro-1H-pyrazino[2,1-c][1,4]benzoxazepine

InChI

InChI=1S/C12H13BrClFN2O/c13-10-9(14)3-7-5-17-2-1-16-4-8(17)6-18-12(7)11(10)15/h3,8,16H,1-2,4-6H2/t8-/m1/s1

InChI Key

PFBLLHZEECPMIU-MRVPVSSYSA-N

Isomeric SMILES

C1CN2CC3=CC(=C(C(=C3OC[C@H]2CN1)F)Br)Cl

Canonical SMILES

C1CN2CC3=CC(=C(C(=C3OCC2CN1)F)Br)Cl

Origin of Product

United States

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